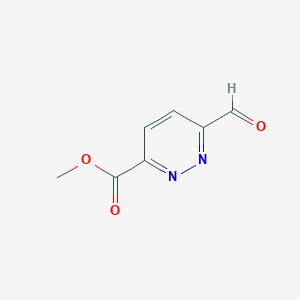

Methyl 6-formylpyridazine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-formylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCOPQGQTZOQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Formylpyridazine 3 Carboxylate and Analogues

Established Synthetic Routes to Pyridazine-3-carboxylate Scaffolds

The foundational step in synthesizing the target molecule is the construction of the pyridazine-3-carboxylate core. The most prevalent methods involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. researchgate.net

One classical and widely used approach is the reaction of a γ-keto acid or its ester with hydrazine hydrate. This reaction proceeds via a condensation-cyclization sequence to afford the dihydropyridazinone, which can then be oxidized to the aromatic pyridazine (B1198779) ring. Subsequent functional group manipulations can then be performed to yield the desired carboxylate.

Another versatile method involves the [4+2] cycloaddition (Diels-Alder) reaction between a suitable 1,2,4,5-tetrazine (B1199680) and an alkyne dienophile. For instance, the reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an acetylene (B1199291) bearing an ester group can directly lead to a pyridazine-3-carboxylate scaffold after the extrusion of dinitrogen. The substituents on the tetrazine can be chosen to facilitate further functionalization.

A three-step procedure has also been developed for the synthesis of 3,5-disubstituted methyl pyridazine-4-carboxylates starting from 2,3-disubstituted 2-cyclopropenecarboxylates. researchgate.net This method involves cycloaddition with diazomethane, followed by isomerization and oxidation. researchgate.net

Introduction of the Formyl Moiety onto Pyridazine Cores

Once the pyridazine-3-carboxylate scaffold is in hand, the next critical step is the introduction of a formyl group at the C6 position. Direct formylation of an unsubstituted pyridazine ring can be challenging due to the electron-deficient nature of the heterocycle. However, several methods can be employed, often involving the oxidation of a methyl group or the reduction of a nitrile or ester group at the target position.

A common strategy involves starting with a 6-methylpyridazine derivative. The methyl group can be oxidized to a formyl group using various oxidizing agents, such as selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄), under controlled conditions. For example, 3-chloro-6-methylpyridazine (B130396) can be oxidized to 6-chloropyridazine-3-carboxylic acid. google.com

Alternatively, the formyl group can be introduced via the Vilsmeier-Haack reaction, although this is more effective on electron-rich aromatic systems. researchgate.net For pyridazines, activation of the ring or specific substitution patterns may be necessary to achieve successful formylation. researchgate.net Other formylation techniques include the Gattermann and Gattermann-Koch reactions, which utilize strong acid catalysis. wikipedia.org

Esterification Techniques for Pyridazine-3-carboxylic Acids

The final esterification step to convert pyridazine-3-carboxylic acid to methyl 6-formylpyridazine-3-carboxylate is typically straightforward. Standard acid-catalyzed esterification (Fischer esterification) using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is a common method. google.com

To avoid harsh acidic conditions that might affect other functional groups, milder methods can be used. These include reaction with diazomethane, or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of methanol and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

The table below summarizes common esterification methods applicable to pyridazine-3-carboxylic acids.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ or HCl | Reflux | Inexpensive, simple | Harsh conditions, requires acid-stable substrates |

| Diazomethane | CH₂N₂ in ether | Room Temperature | Mild, high yield | Toxic, explosive, hazardous |

| Carbodiimide Coupling | DCC or EDC, Methanol, DMAP | Room Temperature | Mild, high yield | Byproduct removal can be difficult |

| Thionyl Chloride | SOCl₂, Methanol | Reflux | High yield | Generates HCl, requires careful handling |

Derivatization from Halogenated Pyridazine Carboxylates

A powerful and frequently employed strategy for the synthesis of functionalized pyridazines, including this compound, starts from halogenated precursors. 6-Halopyridazine-3-carboxylates serve as versatile intermediates that can be functionalized through various cross-coupling and substitution reactions.

The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen. The positions ortho and para to the ring nitrogens are particularly activated for nucleophilic attack. stackexchange.comechemi.com Therefore, a halogen at the C6 position of a pyridazine-3-carboxylate is susceptible to displacement by a variety of nucleophiles.

To introduce a formyl group, a two-step sequence is often used. First, the 6-halo substituent is replaced by a cyanide group (cyanation) using a cyanide salt like KCN or NaCN. The resulting 6-cyanopyridazine-3-carboxylate can then be reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

The regioselectivity of nucleophilic substitution can be influenced by the nature of the nucleophile and other substituents on the pyridazine ring. acs.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are highly applicable to the functionalization of pyridazines. researchgate.neteurekaselect.com Starting from methyl 6-halopyridazine-3-carboxylate, a formyl group can be introduced using several palladium-catalyzed methods.

One approach is the palladium-catalyzed carbonylation reaction. rsc.orgmdpi.com In this reaction, the 6-halopyridazine is treated with carbon monoxide (CO) and a reducing agent, such as a silane (B1218182) or hydrogen, in the presence of a palladium catalyst. This directly installs the formyl group at the C6 position.

Another method involves a Suzuki or Stille coupling to introduce a group that can be readily converted to an aldehyde. For example, coupling with a vinyl boronate ester followed by oxidative cleavage (ozonolysis) would yield the desired aldehyde.

The table below provides examples of palladium-catalyzed reactions for the functionalization of pyridazines. eurekaselect.com

| Reaction Type | Reactants | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Halopyridazine, Organoboron reagent | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl/Alkyl-substituted pyridazine |

| Stille Coupling | Halopyridazine, Organotin reagent | Pd(PPh₃)₄ | Aryl/Alkyl-substituted pyridazine |

| Sonogashira Coupling | Halopyridazine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted pyridazine |

| Buchwald-Hartwig Amination | Halopyridazine, Amine | Pd₂(dba)₃, BINAP | Amino-substituted pyridazine |

| Carbonylation | Halopyridazine, CO, H₂/Silane | PdCl₂(dppf) | Formyl-substituted pyridazine |

Multi-Component Reaction Applications for Pyridazine Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. rsc.orgacsgcipr.org Several MCRs have been developed for the synthesis of pyridazine and related heterocyclic systems. researchgate.netresearchgate.net

For instance, a one-pot synthesis of pyridazinones can be achieved from arenes, cyclic anhydrides, and hydrazines under ultrasonic irradiation. researchgate.net While this may not directly yield the target molecule, the resulting pyridazinone core can be further elaborated.

Another example is the three-component synthesis of substituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, which highlights the power of MCRs in constructing diazole systems. beilstein-journals.org Similar strategies could potentially be adapted for the synthesis of pyridazine-3-carboxylates by carefully selecting the starting components. The development of a specific MCR for the direct synthesis of this compound remains an area of active research.

Green Chemistry Principles in Synthetic Pathways

There is no available research that specifically discusses the application of green chemistry principles to the synthesis of this compound. The exploration of alternative, more environmentally benign synthetic routes—such as those employing greener solvents, renewable starting materials, catalytic reagents over stoichiometric ones, or energy-efficient methods like microwave or ultrasonic irradiation—has not been documented for this particular molecule.

Chemical Transformations and Reactivity of Methyl 6 Formylpyridazine 3 Carboxylate

Reactivity of the Aldehyde Group

The aldehyde group at the 6-position of the pyridazine (B1198779) ring is a key site for various chemical modifications.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are expected to add to the formyl group to yield secondary alcohols after an aqueous workup. The specific alcohol formed would depend on the R-group of the organometallic reagent used.

A Wittig reaction, involving the use of a phosphorus ylide (a Wittig reagent), would convert the aldehyde into an alkene. The structure of the resulting alkene is determined by the specific ylide employed in the reaction.

Condensation Reactions (e.g., Knoevenagel, Aldol)

The aldehyde functionality can participate in various condensation reactions. In a Knoevenagel condensation, the aldehyde would react with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base to form a new carbon-carbon double bond.

Similarly, an Aldol condensation could occur with a ketone or another aldehyde that possesses an α-hydrogen, leading to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound.

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) in alkaline conditions or chromic acid (H₂CrO₄). This reaction would yield 6-carboxypyridazine-3-carboxylic acid methyl ester.

Reduction to Corresponding Alcohols and Amines

Reduction of the aldehyde group leads to the formation of a primary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The product of this reaction would be methyl 6-(hydroxymethyl)pyridazine-3-carboxylate.

Furthermore, the aldehyde can undergo reductive amination. This reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to form a new amine. The choice of amine and reducing agent would determine the final amine product.

Reactivity of the Methyl Ester Group

The methyl ester at the 3-position of the pyridazine ring can also undergo characteristic reactions, most notably hydrolysis.

Hydrolysis to Pyridazine-3-carboxylic Acid

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield 6-formylpyridazine-3-carboxylic acid.

Transesterification with Alcohols

The methyl ester group at the C-3 position of Methyl 6-formylpyridazine-3-carboxylate can undergo transesterification in the presence of an alcohol under acidic or basic catalysis. This reaction involves the substitution of the methoxy (B1213986) group (-OCH₃) of the ester with an alkoxy group (-OR) from a different alcohol (R-OH).

The general reaction is as follows: C₇H₅N₂O₂-COOCH₃ + R-OH ⇌ C₇H₅N₂O₂-COOR + CH₃OH

Table 1: Illustrative Transesterification Reactions

| Alcohol (R-OH) | Product | Typical Catalyst | Potential Conditions |

|---|---|---|---|

| Ethanol (CH₃CH₂OH) | Ethyl 6-formylpyridazine-3-carboxylate | H₂SO₄ (catalytic) | Reflux in excess ethanol |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 6-formylpyridazine-3-carboxylate | NaOCH(CH₃)₂ | Heat in isopropanol |

| Benzyl alcohol (C₆H₅CH₂OH) | Benzyl 6-formylpyridazine-3-carboxylate | Ti(OⁱPr)₄ | Heat with removal of methanol (B129727) |

Amidation Reactions

Similar to transesterification, the methyl ester can be converted into an amide through reaction with a primary or secondary amine. This amidation, or aminolysis, is generally more favorable thermodynamically than transesterification and often proceeds without a catalyst, although heating may be required.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of methanol and the formation of a new carbon-nitrogen bond. The reactivity of the ester is again enhanced by the electron-deficient pyridazine ring. A wide variety of amides can be synthesized depending on the amine used.

Table 2: Illustrative Amidation Reactions

| Amine (R₁R₂NH) | Product | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | 6-Formylpyridazine-3-carboxamide | Aqueous or methanolic ammonia, heat |

| Aniline (C₆H₅NH₂) | 6-Formyl-N-phenylpyridazine-3-carboxamide | Neat or in a high-boiling solvent, heat |

| Morpholine (C₄H₉NO) | (6-Formylpyridazin-3-yl)(morpholino)methanone | Neat or in THF, heat |

Transformations Involving the Pyridazine Ring System

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic has a profound impact on its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridazine nucleus is strongly deactivated towards electrophilic attack. The nitrogen atoms withdraw electron density from the ring, making it much less nucleophilic than benzene. Furthermore, under the acidic conditions often required for EAS, the ring nitrogens are likely to be protonated, which further increases the deactivation. Therefore, electrophilic aromatic substitution on the pyridazine ring of this compound is highly unfavorable and requires harsh conditions, if it proceeds at all. youtube.com

Nucleophilic Aromatic Substitution (SNAᵣ): In contrast, the π-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. wur.nl Although the parent molecule does not have a typical leaving group like a halogen, the electron-withdrawing effects of the formyl and methyl carboxylate groups further lower the electron density of the ring, activating it for potential nucleophilic attack. Nucleophilic attack on substituted pyridazines preferentially occurs at the positions ortho or para to the ring nitrogens (C-3, C-6, and C-4). stackexchange.com In this molecule, attack would be favored at positions C-4 or C-5. If a precursor like Methyl 6-chloropyridazine-3-carboxylate were used, nucleophilic substitution of the chloride would be a primary reaction pathway. thieme-connect.com

Ring Functionalization and Derivatization

Beyond substitution reactions, the pyridazine ring can be functionalized through various modern synthetic methods. A common strategy involves the conversion of a precursor into a more reactive intermediate. For example, halogenated pyridazines are versatile platforms for derivatization.

Cross-Coupling Reactions: If a halogen atom were present on the ring (e.g., at C-4, C-5, or C-6), it could be readily displaced or used in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. thieme-connect.com This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Metalation: Direct C-H functionalization via metalation is challenging due to the electronic properties of the ring but can sometimes be achieved using strong bases and directed metalation strategies. rsc.org

Additionally, the existing formyl group offers a handle for derivatization that indirectly modifies the ring's properties. For instance, it can be:

Oxidized to a carboxylic acid group.

Reduced to a hydroxymethyl group.

Engaged in condensation reactions (e.g., Wittig, Knoevenagel) to form larger conjugated systems.

Chemo- and Regioselective Reactions

The presence of multiple reactive sites—the ester, the aldehyde, and the activated aromatic ring—makes chemo- and regioselectivity key considerations in the reactions of this compound.

Chemoselectivity: The choice of reagent and reaction conditions determines which functional group reacts. For example, strong, "hard" nucleophiles might preferentially attack the highly electrophilic aldehyde carbonyl carbon over the ester carbonyl. Reductants like sodium borohydride (NaBH₄) would selectively reduce the aldehyde to an alcohol without affecting the ester or the aromatic ring. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester. msu.edu

Regioselectivity: In the context of ring functionalization, regioselectivity is crucial. As discussed, nucleophilic attack on the pyridazine ring is electronically directed. For a polysubstituted pyridazine, the precise location of substitution depends on the combined electronic and steric effects of the existing substituents. nih.gov For instance, in a hypothetical nucleophilic substitution on a halogenated precursor, the position of attack would be influenced by the ability of the formyl and ester groups to stabilize the negative charge in the Meisenheimer-like intermediate. Attack at C-4 or C-5 is generally favored on the pyridazine ring. stackexchange.com Palladium-catalyzed reactions on dihalopyridazines have also shown high regioselectivity, often favoring oxidative addition at the more electronically activated or sterically accessible position. thieme-connect.com

Exploration of Reaction Mechanisms

The reactions of this compound are understood through well-established organic chemistry mechanisms.

Nucleophilic Acyl Substitution (Transesterification/Amidation): Both transesterification and amidation proceed via a two-step addition-elimination mechanism. The nucleophile (alcohol or amine) adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group (methoxide), regenerating the carbonyl double bond and yielding the final product.

Nucleophilic Aromatic Substitution (SNAᵣ): The mechanism for SNAᵣ on the electron-deficient pyridazine ring is typically a stepwise addition-elimination process.

Addition: A nucleophile attacks an electron-poor carbon atom of the ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

The formyl and ester groups play a critical role by withdrawing electron density, which stabilizes the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction rate compared to an unsubstituted pyridazine.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the chemical environment of individual atoms. For Methyl 6-formylpyridazine-3-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments offers a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons in the molecule.

The pyridazine (B1198779) ring protons, being in an aromatic environment, are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the formyl and carboxylate groups. The formyl proton (-CHO) is highly deshielded and would likely appear as a singlet at a significantly downfield chemical shift, generally in the range of δ 9.5-10.5 ppm. The methyl protons of the ester group (-OCH₃) are in a more shielded environment and would be observed as a singlet further upfield, typically around δ 3.5-4.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridazine H-4 | 8.0 - 8.5 | Doublet | 1H |

| Pyridazine H-5 | 7.8 - 8.3 | Doublet | 1H |

| Formyl H | 9.8 - 10.2 | Singlet | 1H |

| Methyl H | 3.8 - 4.2 | Singlet | 3H |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the formyl and ester groups are the most deshielded and will appear at the furthest downfield region of the spectrum, typically between δ 160 and 200 ppm. The carbons of the pyridazine ring will resonate in the aromatic region, generally from δ 120 to 160 ppm. The methyl carbon of the ester group is the most shielded and will appear in the upfield region of the spectrum, usually around δ 50-60 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Formyl) | 185 - 195 |

| C=O (Ester) | 160 - 170 |

| C-3 (Pyridazine) | 145 - 155 |

| C-6 (Pyridazine) | 150 - 160 |

| C-4 (Pyridazine) | 125 - 135 |

| C-5 (Pyridazine) | 120 - 130 |

| O-CH₃ (Methyl) | 52 - 58 |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the H-4 and H-5 protons of the pyridazine ring would be expected, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the pyridazine ring (C-4 and C-5) and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the formyl and carboxylate groups on the pyridazine ring. For instance, correlations would be expected between the formyl proton and the C-6 and C-5 carbons of the pyridazine ring, and between the methyl protons and the ester carbonyl carbon and the C-3 carbon of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum is a plot of absorbance versus wavenumber.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

C=O Stretching: Two distinct carbonyl stretching bands are expected. The formyl C=O stretch typically appears in the range of 1700-1720 cm⁻¹, while the ester C=O stretch is usually found between 1735-1750 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridazine ring would appear above 3000 cm⁻¹. The aldehydic C-H stretch of the formyl group gives rise to two characteristic bands, one around 2820-2850 cm⁻¹ and another weaker one around 2720-2750 cm⁻¹. The methyl C-H stretching vibrations will be observed in the 2900-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ region.

Expected Key FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Formyl C=O | Stretching | 1700 - 1720 |

| Ester C=O | Stretching | 1735 - 1750 |

| Aromatic C-H | Stretching | > 3000 |

| Aldehydic C-H | Stretching | ~2830 and ~2730 |

| Methyl C-H | Stretching | 2900 - 3000 |

| Pyridazine Ring | C=N and C=C Stretching | 1400 - 1600 |

| Ester C-O | Stretching | 1100 - 1300 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the following features would be anticipated:

Aromatic Ring Vibrations: The pyridazine ring should exhibit characteristic ring stretching and breathing vibrations, which are often strong in Raman spectra, typically in the 1300-1600 cm⁻¹ region.

C=O Stretching: The carbonyl stretching vibrations of the formyl and ester groups would also be visible, though their intensities can vary.

C-H Vibrations: Aromatic and aliphatic C-H stretching and bending vibrations will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

For similar aromatic carboxylate complexes, UV-visible spectra are used to monitor changes as a function of various conditions, such as irradiation time, to understand the photochemistry of the compounds uni.lu. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values would be crucial for confirming the extent of conjugation and the electronic environment of the chromophores within this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. While experimental mass spectral data for this compound is not directly reported, predicted data for the closely related analogue, Methyl 6-formylpyridine-3-carboxylate, offers valuable insights into the expected fragmentation patterns and ionic species.

For Methyl 6-formylpyridine-3-carboxylate (C₈H₇NO₃), the predicted monoisotopic mass is 165.04259 Da mdpi.com. High-resolution mass spectrometry would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to this mass with high accuracy. The fragmentation pattern in the mass spectrum would reveal characteristic losses of functional groups, such as the methoxy (B1213986) group (-OCH₃) from the ester or the formyl group (-CHO), providing further confirmation of the compound's structure.

The following table presents the predicted collision cross-section (CCS) values for various adducts of Methyl 6-formylpyridine-3-carboxylate, which can be useful in ion mobility-mass spectrometry studies for its structural characterization mdpi.com.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.04987 | 130.1 |

| [M+Na]⁺ | 188.03181 | 139.2 |

| [M-H]⁻ | 164.03531 | 132.9 |

| [M+NH₄]⁺ | 183.07641 | 149.5 |

| [M+K]⁺ | 204.00575 | 138.3 |

| [M+H-H₂O]⁺ | 148.03985 | 123.8 |

| [M+HCOO]⁻ | 210.04079 | 153.9 |

| [M+CH₃COO]⁻ | 224.05644 | 176.5 |

| [M+Na-2H]⁻ | 186.01726 | 137.1 |

| [M]⁺ | 165.04204 | 132.8 |

| [M]⁻ | 165.04314 | 132.8 |

This data is for the pyridine analogue, Methyl 6-formylpyridine-3-carboxylate, and is presented as a predictive guide for the pyridazine compound of interest.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, analysis of related pyridazine and pyridine carboxylate derivatives provides a strong indication of the expected structural features.

For instance, the crystal structure of a related compound, Methyl pyrido[2,3-b]pyrazine-3-carboxylate, reveals key details about bond lengths, bond angles, and intermolecular interactions science-softcon.de. In the solid state, molecules of this compound would be expected to pack in a regular, repeating lattice. The analysis would reveal the planarity of the pyridazine ring and the orientation of the methyl carboxylate and formyl substituents. Furthermore, intermolecular forces such as hydrogen bonds (if present), π-π stacking between the aromatic rings, and van der Waals interactions would be elucidated, providing a complete picture of the solid-state architecture science-softcon.demdpi.com. The unit cell parameters, space group, and atomic coordinates derived from X-ray diffraction analysis are the gold standard for unambiguous structural confirmation.

Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive characterization of complex mixtures and pure compounds. nih.govnih.govbiosynth.com The combination of chromatographic techniques with spectroscopic techniques is particularly powerful. mdpi.com

Commonly employed hyphenated techniques that would be highly beneficial for the analysis of this compound include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govnih.gov LC-MS is invaluable for purity assessment and for the identification of any impurities or degradation products. nih.gov The mass spectrometer provides molecular weight information and structural details of the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers high-resolution separation and powerful structural elucidation. nih.gov Although the volatility of this compound would need to be considered, this technique could provide detailed information on its purity and structure.

Liquid Chromatography-UV-Vis Spectroscopy (LC-UV): This technique couples liquid chromatography with a UV-Vis detector, allowing for the quantification and characterization of compounds based on their absorbance of ultraviolet or visible light. Hyphenated techniques such as HPLC coupled to UV and mass spectrometry (LC-UV-MS) have proven extremely useful for the rapid analysis of various products.

These hyphenated methods provide a multi-dimensional analysis, offering separation, identification, and quantification in a single experimental run, thereby increasing the confidence in the structural assignment and purity assessment of this compound. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to determine molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. researchgate.netdntb.gov.ua For Methyl 6-formylpyridazine-3-carboxylate, DFT calculations would be foundational to understanding its intrinsic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. wayne.edu For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

A key aspect of its structure is the rotational freedom around the single bonds connecting the formyl and methyl carboxylate groups to the pyridazine (B1198779) ring. Conformational analysis would explore the potential energy surface associated with the rotation of these substituent groups to identify the most stable conformer(s). This is crucial as the molecular conformation can significantly influence its reactivity and interactions. The planarity of the pyridazine ring itself is also a point of interest, though heteroaromatic rings are typically planar. scienceopen.com

Illustrative Data Table 5.1.1: Conformational Analysis This table presents hypothetical relative energies for different conformations arising from the rotation of the formyl and ester groups. The dihedral angles (τ1 and τ2) would define the orientation of these groups relative to the pyridazine ring.

| Conformer | Dihedral Angle (τ1, C-C-C=O) | Dihedral Angle (τ2, C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 0° | 0.00 (Global Minimum) |

| 2 | 180° | 0° | 1.25 |

| 3 | 0° | 180° | 2.10 |

| 4 | 180° | 180° | 3.50 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. readthedocs.ionih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. nih.gov These theoretical spectra can be compared with experimental data to confirm the synthesized structure. Key vibrational modes for this compound would include the C=O stretching frequencies of the aldehyde and ester groups, C-H stretches, and the characteristic vibrations of the pyridazine ring. q-chem.com

Illustrative Data Table 5.1.2: Calculated Vibrational Frequencies This table shows hypothetical, unscaled vibrational frequencies for key functional groups of the molecule.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| ν(C=O) | Formyl | 1715 |

| ν(C=O) | Ester | 1740 |

| ν(C-H) | Aromatic | 3050-3100 |

| ν(C-H) | Methyl | 2950-2990 |

| ν(C-O) | Ester | 1250 |

| Ring Breathing | Pyridazine | ~995 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile). The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor (electrophile). youtube.com For this compound, the HOMO is likely to be distributed over the electron-rich pyridazine ring, while the LUMO would be expected to be localized on the electron-withdrawing formyl and carboxylate groups. researchgate.netnih.gov The energies of these orbitals are critical indicators of the molecule's electronic behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. researchgate.net

Illustrative Data Table 5.2.1: FMO Properties This table provides hypothetical energy values for the frontier orbitals.

| Parameter | Value (eV) | Description |

| E(HOMO) | -7.20 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.70 | E(LUMO) - E(HOMO) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MEP surface would highlight the electronegative atoms—the nitrogen atoms of the pyridazine ring and the oxygen atoms of the formyl and carboxylate groups—as regions of negative electrostatic potential (typically colored red or yellow). These sites are prone to electrophilic attack. nih.govd-nb.info Conversely, regions around the hydrogen atoms would exhibit positive electrostatic potential (colored blue), indicating sites susceptible to nucleophilic attack. nih.gov The MEP analysis provides a comprehensive picture of the molecule's charge landscape, which is invaluable for predicting non-covalent interactions and reaction mechanisms. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a crucial tool for elucidating the intricate details of chemical reaction mechanisms, offering insights into transition states, intermediates, and the energetic pathways of reactions involving pyridazine derivatives. For a molecule like "this compound," computational methods such as Density Functional Theory (DFT) can be employed to model its reactivity.

Theoretical studies on related pyridazine systems have successfully mapped out reaction pathways for various transformations. For instance, computational investigations into nucleophilic substitution reactions on halogenated pyridazines have detailed the SN(ANRORC) mechanism, which involves an initial addition of a nucleophile, followed by ring-opening and subsequent ring-closure. DFT calculations can pinpoint the structures of intermediates and transition states along such pathways, providing activation energies that help in understanding reaction kinetics. While no specific studies on the reaction mechanisms of "this compound" are available, it is anticipated that the formyl and carboxylate groups will significantly influence its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbons or the pyridazine ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds. For "this compound," theoretical calculations can provide valuable predictions for its NMR and UV-Vis spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT, it is possible to calculate the isotropic magnetic shielding constants of the nuclei. These values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For substituted pyridazines, these calculations can help in assigning specific peaks in the experimental spectrum to the corresponding atoms in the molecule, which is particularly useful for complex or novel structures.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the λmax values in the UV-Vis spectrum. For "this compound," the presence of the pyridazine ring, formyl group, and carboxylate group—all containing π systems—suggests the presence of π → π* and n → π* transitions. Computational analysis can help in assigning the observed absorption bands to specific electronic transitions within the molecule.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| 1H and 13C NMR Chemical Shifts | DFT (e.g., B3LYP) with GIAO | Isotropic shielding constants, chemical shifts |

| UV-Vis Absorption Maxima (λmax) | TD-DFT | Excitation energies, oscillator strengths |

Solvent Effects and Intermolecular Interactions

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects and also shed light on the nature of intermolecular interactions.

Solvent Effects: The Polarizable Continuum Model (PCM) is a common approach to simulate the effect of a solvent on a solute molecule. In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the charge distribution of the solute. For "this compound," PCM calculations could be used to predict how its properties, such as spectroscopic parameters and reactivity, would change in different solvents. The polar nature of the pyridazine ring and the carbonyl groups suggests that solvent polarity will play a significant role in its behavior.

Intermolecular Interactions: Understanding intermolecular interactions is key to predicting the solid-state structure and bulk properties of a compound. Computational studies on related pyridazine carboxylic acids have revealed the importance of hydrogen bonding and π-π stacking interactions in their crystal lattices. For "this compound," it is expected that the nitrogen atoms of the pyridazine ring and the oxygen atoms of the formyl and carboxylate groups could act as hydrogen bond acceptors. Furthermore, the aromatic pyridazine ring can participate in π-π stacking interactions with neighboring molecules. Computational methods can be used to calculate the energies of these interactions and to explore potential crystal packing arrangements.

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. Pyridazine derivatives have been investigated for their NLO potential.

The NLO response of a molecule is related to its hyperpolarizability. Computational chemistry provides a direct route to calculate these properties. For a molecule like "this compound," the combination of the electron-deficient pyridazine ring with the electron-withdrawing formyl and carboxylate groups could lead to interesting NLO properties. Theoretical calculations, typically using DFT, can determine the first and second hyperpolarizabilities (β and γ, respectively). These calculations can help in understanding the structure-property relationships and in designing new molecules with enhanced NLO responses. While specific NLO data for "this compound" is not available, studies on push-pull pyridazine systems suggest that strategic placement of donor and acceptor groups on the pyridazine core can significantly enhance the NLO response. uminho.pt

| NLO Property | Computational Method | Significance |

| First Hyperpolarizability (β) | DFT | Relates to second-order NLO effects like second-harmonic generation |

| Second Hyperpolarizability (γ) | DFT | Relates to third-order NLO effects like third-harmonic generation |

Application As a Building Block in Complex Organic Synthesis

Synthesis of Pyridazine-Fused Heterocyclic Systems

The strategic positioning of the formyl and carboxylate groups facilitates the construction of new rings fused to the pyridazine (B1198779) framework. This is typically achieved through condensation reactions with various binucleophiles, leading to the formation of bicyclic and polycyclic systems with significant pharmacological and material science potential. ekb.eg

The aldehyde group can react with active methylene (B1212753) compounds in Knoevenagel or similar condensations, while the ester group can undergo cyclization with nucleophiles like amines or hydrazines. This dual reactivity allows for the synthesis of a wide array of fused systems, such as pyridopyridazines and pyrazolopyridazines. ekb.egnih.gov For instance, reaction with compounds containing an active methylene group and a nucleophilic group can lead to a domino reaction sequence of condensation followed by intramolecular cyclization.

Table 1: Examples of Potential Fused Heterocyclic Systems from Methyl 6-formylpyridazine-3-carboxylate

| Reactant | Resulting Fused System | Reaction Type |

|---|---|---|

| Hydrazine (B178648) | Pyridazino[4,5-d]pyridazin-1(2H)-one | Condensation/Cyclization |

| Malononitrile | Pyrido[3,4-d]pyridazine derivative | Knoevenagel/Cyclization |

| Guanidine | Pyrimido[4,5-d]pyridazine derivative | Condensation/Cyclization |

| 2-Aminoethanol | Oxazolo[4,5-d]pyridazine derivative | Condensation/Cyclization |

Construction of Polycyclic Structures

Beyond simple bicyclic systems, this compound is a precursor for more elaborate polycyclic structures. Methodologies such as inverse-electron-demand Diels-Alder reactions can be employed, where the electron-deficient pyridazine ring acts as a diene. mdpi.com Furthermore, multi-step synthetic sequences starting from this building block can yield complex tricyclic and tetracyclic frameworks, including those with applications in medicinal chemistry. researchgate.net

Reductive cyclization of derivatives, such as nitrophenyl-substituted pyridazines, can lead to the formation of pyridazoquinolinones. mdpi.com The initial functionalization at the aldehyde or ester position allows for the introduction of other rings, which can then undergo intramolecular cyclization to build the final polycyclic architecture.

Precursor for Diverse Organic Scaffolds

The utility of this compound extends to its role as a precursor for a wide variety of organic scaffolds that are not necessarily fused systems. The differential reactivity of the aldehyde and ester groups allows for selective transformations. For example, the aldehyde can be converted into an oxime, hydrazone, or alcohol without affecting the ester, and vice versa. This bifunctionality is characteristic of valuable "Aldo-X" building blocks. researchgate.net

These transformations open up pathways to new families of compounds. For example, reduction of the aldehyde followed by protection allows for chemistry to be performed on the ester group. Alternatively, conversion of the ester to an amide or a hydrazide introduces new functional handles for further diversification.

Table 2: Potential Scaffold Transformations

| Functional Group | Reagent | Resulting Functional Group |

|---|---|---|

| Formyl | Hydroxylamine | Oxime |

| Formyl | Hydrazine | Hydrazone |

| Formyl | Sodium borohydride (B1222165) | Alcohol |

| Ester | Ammonia/Heat | Amide |

| Ester | Hydrazine | Hydrazide |

| Ester | NaOH/H₂O | Carboxylic Acid |

Ligand Design and Development in Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen donor atoms are of great interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.net The pyridazine core, with its two adjacent nitrogen atoms, combined with the carbonyl oxygens of the formyl and ester groups, makes this compound a promising candidate for the design of polydentate ligands.

The nitrogen atoms of the pyridazine ring and the oxygen atoms from the side chains can act as coordination sites. Depending on the metal ion and reaction conditions, the ligand can coordinate in a bidentate or tridentate fashion. For example, it can act as a bidentate ligand through the two pyridazine nitrogens or through one nitrogen and the formyl oxygen. Derivatives of this molecule, such as the corresponding hydrazone or oxime, can offer additional coordination sites, leading to the formation of stable chelate rings with transition metals like copper(II), nickel(II), and zinc(II). researchgate.netnih.gov The formation of such complexes is often confirmed by techniques like single-crystal X-ray diffraction. researchgate.net

Metal complexes derived from pyridazine and related pyridine-based ligands have shown significant potential in catalysis. unimi.it The electronic properties and geometry of the metal center can be fine-tuned by the ligand structure. Complexes involving pyridazine ligands can potentially catalyze a variety of organic transformations, including oxidation reactions and carbon-carbon bond-forming reactions. unimi.itbeilstein-journals.org The rigid framework of the pyridazine ring can enhance the stability of the catalyst, while modifications to the side chains can influence its solubility and substrate selectivity.

Utilization in Material Science for Novel Compound Generation

The aromatic and electron-deficient nature of the pyridazine ring, combined with its functional handles, makes this compound a useful building block for materials science. Pyridazine-containing compounds have been investigated for their applications as organic semiconductors. liberty.edu The extended π-system and the presence of heteroatoms can lead to desirable electronic and photophysical properties.

This molecule can be used as a monomer in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The nitrogen and oxygen atoms can coordinate to metal nodes, creating extended one-, two-, or three-dimensional structures with potential applications in gas storage, separation, and catalysis.

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Candidates

The utility of this compound as an intermediate stems from the presence of two distinct and reactive functional groups: the aldehyde (formyl) and the methyl ester. These groups can be selectively or sequentially modified to construct a diverse array of derivatives. The pyridazine ring system is known to be present in molecules with a wide range of pharmacological activities, including but not limited to, anticancer, anti-hypertensive, and anti-inflammatory properties. bldpharm.com Consequently, this compound represents a key starting material for the development of novel therapeutic and agrochemical agents.

The formyl group at the C-6 position is particularly useful for introducing molecular diversity. As an aldehyde, it can undergo a wide range of chemical transformations. For instance, it can be converted into an amine via reductive amination, a common reaction in the synthesis of pharmaceutical candidates for introducing basic side chains that can improve solubility and target binding. Furthermore, the formyl group can participate in condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form new heterocyclic rings fused to the pyridazine core. Such fused systems, like pyridopyridazines, are recognized for their potential in medicinal chemistry.

The methyl ester at the C-3 position also offers a handle for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. Amide bond formation is one of the most important reactions in drug discovery, allowing for the connection of different molecular fragments. The ester can also be reduced to a primary alcohol, providing another site for chemical modification.

The bifunctional nature of this compound allows for the construction of complex molecules with precise control over the substitution pattern. This is a highly desirable characteristic for a building block in the context of creating libraries of compounds for high-throughput screening in drug and agrochemical discovery programs.

Below is a table summarizing some of the key chemical transformations that this compound can undergo, highlighting its versatility as a synthetic intermediate.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure | Significance in Synthesis |

| Formyl (-CHO) | Reductive Amination | R-NH₂, NaBH₃CN or H₂, Pd/C | Secondary or Tertiary Amine (-CH₂-NHR) | Introduction of diverse side chains, modification of physicochemical properties. |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Carbon-carbon bond formation, extension of carbon skeleton. | |

| Condensation | H₂N-OH or H₂N-NH₂ | Oxime (-CH=N-OH) or Hydrazone (-CH=N-NH₂) | Formation of new functional groups, precursors for further cyclization. | |

| Aldol Condensation | Ketone/Aldehyde, Base | α,β-Unsaturated Carbonyl | Elaboration of the carbon framework. | |

| Methyl Ester (-COOCH₃) | Hydrolysis | LiOH, H₂O or HCl, H₂O | Carboxylic Acid (-COOH) | Precursor for amide bond formation. |

| Amidation | R-NH₂, Heat or Coupling Agents | Amide (-CONH-R) | Creation of stable linkages to other molecular fragments. | |

| Reduction | LiAlH₄ or NaBH₄ | Primary Alcohol (-CH₂OH) | Introduction of a hydroxyl group for further functionalization. | |

| Grignard Reaction | R-MgBr | Tertiary Alcohol (-C(OH)R₂) | Formation of new carbon-carbon bonds. |

While specific examples of commercial drugs or agrochemicals synthesized directly from this compound are not extensively documented in publicly available literature, its availability from chemical suppliers as a building block underscores its role in research and development activities within the pharmaceutical and agrochemical industries. The chemical reactivity profile of this compound, combined with the established biological significance of the pyridazine scaffold, makes it a valuable tool for synthetic chemists aiming to discover new bioactive molecules.

Future Research Directions and Emerging Areas of Exploration

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is fundamental in medicinal chemistry and materials science. While racemic syntheses of pyridazine (B1198779) derivatives are common, the development of asymmetric routes to access enantiomerically pure compounds derived from Methyl 6-formylpyridazine-3-carboxylate is a significant area for future research. The aldehyde and the pyridazine core offer handles for introducing chirality.

Future exploration could focus on several established asymmetric strategies that have been successfully applied to other heterocyclic systems:

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylate position could direct stereoselective transformations at other positions of the pyridazine ring before its subsequent removal.

Organocatalysis: Asymmetric organocatalysis, particularly aminocatalysis, could be employed to activate the formyl group for stereoselective additions (e.g., aldol, Mannich, or Michael reactions), installing a new chiral center adjacent to the ring.

Transition Metal Catalysis: The use of chiral ligands with transition metals can facilitate a range of asymmetric transformations. acs.org For instance, chiral pyridine-derived ligands have been designed for various catalytic reactions, and similar principles could be applied to create chiral pyridazine-based catalysts or to synthesize chiral pyridazine products. acs.org Catalytic asymmetric hydrogenation of a C=C bond introduced via olefination of the formyl group is another viable strategy.

A key challenge lies in controlling the stereochemistry on a heteroaromatic scaffold. Research into ligands and catalysts that can effectively differentiate the prochiral faces of intermediates derived from this compound will be critical. acs.orgresearchgate.net

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. The application of flow chemistry to the synthesis of pyridazine scaffolds is an emerging area with significant potential.

Future research can focus on adapting known pyridazine syntheses to continuous-flow reactors. For instance, the Knorr cyclocondensation, a common method for creating five-membered heterocycles, has been successfully implemented in flow systems and could be adapted for pyridazine synthesis. mdpi.com Other potential areas for integration include:

High-Temperature/High-Pressure Reactions: Flow reactors can safely handle reaction conditions that are challenging in batch, potentially unlocking novel reaction pathways or significantly accelerating synthesis.

Photochemical and Electrochemical Reactions: The high surface-area-to-volume ratio in microreactors makes them ideal for photochemical transformations, such as ring expansions or contractions, and for electrochemical synthesis, which can offer greener reaction alternatives. mdpi.com

Multi-step Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous sequence without isolating intermediates can dramatically improve efficiency. A flow setup could be designed for the synthesis and subsequent functionalization of the this compound core in a telescoped manner.

The transition to flow systems could lead to more efficient, safer, and scalable production of pyridazine derivatives for various applications.

Computational Design of Novel Compounds for Specific Applications

Computational chemistry and in silico drug design are indispensable tools for accelerating the discovery of new functional molecules. The this compound scaffold can serve as a starting point for designing libraries of derivatives with tailored properties for specific biological targets.

Future research will heavily leverage computational methods for:

Structure-Based Drug Design: Using the crystal structure of a target protein (e.g., kinases, enzymes), molecular docking studies can predict the binding modes and affinities of novel pyridazine derivatives. This allows for the rational design of modifications to the core scaffold to enhance potency and selectivity. nih.govrsc.org

Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of known ligands, a pharmacophore model can be built. This model can then be used to screen virtual libraries of pyridazine derivatives to identify new candidates with a high probability of being active.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. rsc.org This early-stage screening helps to prioritize candidates with favorable drug-like properties, reducing the failure rate in later stages of development.

Recent studies have already demonstrated the power of this approach, with novel pyrimido-pyridazine and pyrazole-pyridazine hybrids being designed and synthesized as potent anticancer agents and selective COX-2 inhibitors, respectively. nih.govrsc.org Applying these computational workflows to derivatives of this compound could uncover new therapeutic agents for a wide range of diseases. researchgate.netmdpi.com

Advanced Spectroscopic Characterization for Dynamic Processes

While standard spectroscopic techniques (NMR, IR, MS) are crucial for routine structural confirmation, advanced methods are needed to understand the dynamic behavior of molecules, such as conformational changes, intermolecular interactions, and reaction kinetics. liberty.edu

Future research should employ advanced spectroscopic techniques to gain deeper insights into the properties of this compound and its derivatives:

Dynamic NMR (D-NMR): Techniques like variable-temperature NMR and 2D exchange spectroscopy (EXSY) can be used to study dynamic processes such as restricted bond rotation (atropisomerism) or conformational equilibria in solution. numberanalytics.comrsc.org This is particularly relevant for derivatives with bulky substituents that may hinder free rotation.

Two-Dimensional NMR (2D-NMR): Methods like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for unambiguous structure elucidation and for determining through-space proximity of atoms, which helps to define the solution-state conformation of molecules. ipb.ptresearchgate.net These techniques are vital for understanding how a molecule's shape influences its interactions with biological targets. acs.org

Time-Resolved Spectroscopy: To study the kinetics of reactions involving the formyl group or to monitor binding events with proteins in real-time, time-resolved fluorescence or absorption spectroscopy could be employed. This provides critical information on reaction mechanisms and binding dynamics.

These advanced methods will provide a more complete picture of the molecule's behavior in different environments, which is essential for rational design and optimization.

| Technique | Information Gained | Potential Application for Pyridazine Derivatives |

|---|---|---|

| Dynamic NMR (D-NMR) | Rates of conformational exchange, rotational barriers, kinetic parameters. | Studying atropisomerism in sterically hindered derivatives; analyzing ring-flipping dynamics. numberanalytics.com |

| 2D-NMR (NOESY/ROESY) | Through-space correlations between protons, solution-state conformation. | Determining the 3D structure of derivatives in solution; mapping binding epitopes when complexed with proteins. rsc.org |

| 2D-NMR (HMBC) | Long-range (2-3 bond) correlations between protons and carbons. | Unambiguous assignment of quaternary carbons and confirming connectivity in complex fused-ring systems. ipb.pt |

| Fluorescence Spectroscopy | Binding affinities (Kd), conformational changes upon binding. | Characterizing interactions with biomolecules; developing fluorescent probes for specific targets. |

Exploration of Supramolecular Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The functional groups on this compound make it an excellent candidate for building complex supramolecular architectures. mdpi.com

Future research in this area, often termed crystal engineering, could explore:

Co-crystal Formation: The pyridazine nitrogen atoms are hydrogen bond acceptors, while the ester and aldehyde groups can also participate in weaker C-H···O interactions. Co-crystallization with hydrogen bond donors (like carboxylic acids or phenols) could create novel solid-state forms with modified physical properties (e.g., solubility, stability). nih.govacs.orgrsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridazine ring's nitrogen atoms and the carboxylate group (after hydrolysis of the ester) can act as ligands to coordinate with metal ions. iucr.org This could lead to the formation of 1D, 2D, or 3D coordination polymers with potential applications in catalysis, gas storage, or sensing. nih.gov

Self-Assembly: The interplay of hydrogen bonding and π-π stacking between pyridazine rings can guide the self-assembly of molecules into well-defined nanostructures in solution or on surfaces. mdpi.com

Understanding and controlling these non-covalent interactions will enable the design of new materials with tailored structures and functions based on the pyridazine scaffold. capes.gov.br

Sustainable and Atom-Economical Synthetic Strategies

Green chemistry principles are increasingly important in modern organic synthesis. Future research on the synthesis of this compound and its derivatives should prioritize sustainable and atom-economical methods that minimize waste and environmental impact.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. This approach is inherently atom-economical and efficient. Developing MCRs for the synthesis of functionalized pyridazines is a highly promising strategy. consensus.appresearchgate.net

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium) with catalysts based on more abundant and less toxic metals like copper or iron is a key goal of sustainable chemistry. organic-chemistry.org

Use of Green Solvents: Exploring the use of greener solvents, such as water, ethanol, or bio-based solvents like eucalyptol, can significantly reduce the environmental footprint of the synthesis. researchgate.net

Metal-Free Reactions: Strategies like aza-Diels-Alder reactions can provide access to the pyridazine core under neutral, metal-free conditions, further enhancing the sustainability of the synthesis. organic-chemistry.org

A study has already demonstrated a highly atom-efficient (96%) synthesis of functionalized pyridazines using multicomponent reactions under pressure, highlighting the potential of these approaches. consensus.app Adopting such strategies will be crucial for the environmentally responsible production of these valuable heterocyclic compounds. organic-chemistry.org

Q & A

Q. What are the established synthetic routes for Methyl 6-formylpyridazine-3-carboxylate?

The compound can be synthesized via functionalization of pyridazine precursors. For example, methyl 6-chloro-3-pyridazinecarboxylate (a common intermediate) undergoes nucleophilic substitution or transition-metal-catalyzed reactions. Evidence from analogous compounds suggests that introducing the formyl group may involve Vilsmeier-Haack formylation or oxidation of methyl substituents. Palladium-catalyzed alkoxycarbonylation (as demonstrated in related pyridazine derivatives) could also be adapted for esterification .

Methodological Steps :

- Start with methyl 6-chloro-3-pyridazinecarboxylate.

- Substitute the chlorine atom at position 6 with a formyl group using formylation reagents (e.g., DMF/POCl₃ for Vilsmeier-Haack).

- Purify via column chromatography and confirm structure via spectroscopy.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the formyl group (δ ~9-10 ppm for aldehyde proton) and ester carbonyl (δ ~165-170 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~2800 cm⁻¹ (aldehyde C-H stretch).

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve structural ambiguities .

Q. How does the reactivity of the formyl group influence downstream applications?

The formyl group is highly electrophilic, enabling condensation reactions (e.g., formation of hydrazones or Schiff bases). This reactivity is exploited in synthesizing heterocyclic derivatives for pharmaceutical or agrochemical studies. For example, condensation with hydrazines could yield pyridazine-based hydrazones, as seen in analogous systems .

Advanced Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.